molecular formula C27H27NP2 B8223992 Bis(diphenylphosphino)(isopropyl)amine

Bis(diphenylphosphino)(isopropyl)amine

Cat. No.: B8223992
M. Wt: 427.5 g/mol
InChI Key: CJYMDPCRSWLYSQ-UHFFFAOYSA-N
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Description

Bis(diphenylphosphino)(isopropyl)amine (CAS 60981-68-2) is a versatile bis-phosphino-amine ligand of significant interest in inorganic chemistry and medicinal research, particularly in the development of novel anticancer metallodrugs. Its primary research value lies in its role as a key precursor for synthesizing organometallic ruthenium(II) complexes. These complexes, such as [RuCl(p-cymene)(N,N-bis(diphenylphosphino)-isopropylamine)][BF4] (designated as pnpRu-14 in studies), have demonstrated potent cytotoxic effects in vitro against various breast cancer subtypes, including HER2+ and HR+/HER2- cells . The lead compound pnpRu-14 has shown superior efficacy, being up to 8-fold more efficient at inhibiting cell growth in certain breast cancer cell lines compared to clinically used platinum-based drugs like cisplatin and carboplatin . The mechanism of action for these ruthenium complexes involves inducing caspase-dependent apoptosis and causing cell cycle arrest in the G0/G1 phase, as observed in studies on SKBR3, BT474, T47D, and MCF7 cancer cell lines . Further research continues to explore structural modifications of the bis-phosphino-amine core to tune the cytotoxicity and improve the therapeutic profile of these ruthenium-based agents . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N,N-bis(diphenylphosphanyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYMDPCRSWLYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Phosphorylation of Isopropylamine

The most widely reported method involves reacting isopropylamine with two equivalents of chlorodiphenylphosphine in the presence of a base. The base neutralizes hydrochloric acid (HCl) generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic substitution.

Procedure :

  • Reagent Setup : Isopropylamine (11.2 mmol) and triethylamine (15 mL) are dissolved in dichloromethane (50 mL) under inert conditions.

  • Phosphorylation : Chlorodiphenylphosphine (22.4 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : The triethylammonium hydrochloride byproduct is filtered off, and the solvent is removed under vacuum to yield a white solid.

Yield : 83% under optimized conditions, though earlier reports noted lower yields (65%) due to oxidative degradation during purification.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

  • δ = 1.20 ppm (d, 6H, 2×CH₃)

  • δ = 3.75 ppm (m, 1H, CH)

  • Aromatic protons appear as a multiplet at δ = 7.25–7.47 ppm.

³¹P NMR : A singlet at δ = 73.0 ppm confirms equivalence of the two phosphorus atoms.

Infrared (IR) Spectroscopy

  • Peaks at 3055 cm⁻¹ (C–H stretch, aromatic)

  • 2962 cm⁻¹ (C–H stretch, aliphatic)

  • 1438 cm⁻¹ (P–C aromatic bending).

Elemental Analysis

Calculated for C₂₇H₂₇NP₂ :

  • C: 76.47%, H: 6.86%, N: 3.07%, P: 13.60%
    Observed :

  • C: 76.12%, H: 6.93%, N: 2.90%, P: 14.05%.

Critical Factors Influencing Synthesis Efficiency

Base Selection and Stoichiometry

Triethylamine is preferred over weaker bases (e.g., Na₂CO₃) due to its ability to rapidly scavenge HCl, minimizing side reactions. A 2:1 molar ratio of chlorodiphenylphosphine to isopropylamine ensures complete phosphorylation.

Solvent Effects

Dichloromethane outperforms tetrahydrofuran (THF) or toluene by solubilizing both reactants and byproducts, facilitating easier filtration.

Oxidative Degradation Mitigation

Exposure to moisture or oxygen leads to phosphine oxide formation, reducing yields. Strict inert-atmosphere techniques (N₂/Ar glovebox) and low-temperature workup are essential.

Comparative Analysis of Reported Methods

ParameterShozi & Friedrich (2012)Supplementary Protocol
Solvent DichloromethaneDichloromethane
Base TriethylamineTriethylamine
Reaction Time 12 hours24 hours
Yield 65%83%
Purification Column ChromatographyVacuum Filtration

The higher yield in is attributed to prolonged reaction times and avoidance of column chromatography, which reduces oxidative losses.

Applications in Catalysis

While beyond the scope of preparation methods, this compound’s role in chromium-catalyzed ethylene tetramerization is noteworthy. Supported variants on Merrifield’s resin show comparable activity to homogeneous ligands, with easier catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphino)(isopropyl)amine undergoes various chemical reactions, including:

    Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary phosphines.

    Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is carried out in an inert solvent like tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used. The reaction is carried out in the presence of a base to neutralize the by-products.

Major Products

    Oxidation: Phosphine oxides

    Reduction: Secondary phosphines

    Substitution: Substituted phosphines

Scientific Research Applications

Coordination Chemistry and Catalysis

Bis(diphenylphosphino)(isopropyl)amine acts as a bidentate ligand that can stabilize various metal complexes, enhancing their catalytic properties. Its applications in catalysis include:

  • Suzuki Cross-Coupling Reactions : This compound has been utilized effectively in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The ligand's steric and electronic properties facilitate the reaction between aryl halides and boronic acids, yielding biaryl compounds .
  • Chromium-Catalyzed Reactions : The ligand has been studied in the context of chromium catalysts for selective ethylene oligomerization. The unique structural features of this compound allow for the formation of stable chromium complexes that exhibit high reactivity and selectivity in these processes .

Table 1: Catalytic Applications of this compound

Reaction TypeMetal CatalystApplicationReference
Suzuki Cross-CouplingPdFormation of biaryl compounds
Ethylene OligomerizationCrSelective production of oligomers
Photochemical TransformationsCrStudy of decarbonylation processes

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications, particularly in cancer therapy.

  • Breast Cancer Treatment : A metallodrug complex incorporating this ligand has shown promising results against breast cancer cells. The compound, referred to as pnpRu-14, demonstrated significant cytotoxicity across various breast cancer subtypes, outperforming traditional chemotherapeutics like cisplatin. It was effective in inducing apoptosis through caspase-dependent pathways, suggesting its potential as an alternative treatment option .

Table 2: Medicinal Applications of this compound

ApplicationTarget DiseaseMechanism of ActionReference
Anticancer AgentBreast CancerInduction of apoptosis via caspase activation

Photochemical Studies

The ligand's role in photochemistry has also been explored, particularly concerning its interactions with chromium complexes. Research indicates that this compound facilitates photochemical transformations that are crucial for understanding reaction mechanisms involving metal carbonyl complexes.

  • Phototransformation Mechanisms : Studies have shown that upon UV irradiation, chromium complexes with this ligand undergo significant structural changes, which can lead to the release of carbon monoxide and the formation of new species. This behavior is essential for developing new photochemical applications and understanding metal-ligand interactions under light exposure .

Mechanism of Action

The mechanism of action of bis(diphenylphosphino)isopropylamine involves its ability to coordinate to metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can induce apoptosis in cancer cells through caspase-dependent pathways .

Comparison with Similar Compounds

Comparison with Similar Phosphinoamine Ligands

Structural Analogues with Varying Phosphine Substituents

Phosphinoamine ligands differ in phosphine group substituents (e.g., phenyl, isopropyl, tert-butyl) and backbone structure (e.g., ethyl linkers vs. direct bonding). Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application Reference
Bis(diphenylphosphino)(isopropyl)amine 60981-68-2 C₂₇H₂₇NP₂ 427.457 Diphenylphosphino, isopropyl Catalysis, biofuel synthesis
Bis[2-(diisopropylphosphino)ethyl]amine 131890-26-1 C₁₆H₃₇NP₂ 305.427 Diisopropylphosphino, ethyl Hydrogenation catalysts
Bis[2-(di-tert-butylphosphino)ethyl]amine 944710-34-3 C₁₆H₃₇NP₂ 305.427 Di-tert-butylphosphino, ethyl Asymmetric catalysis
N,N-Bis(diphenylphosphino)amine Not provided C₂₄H₂₁NP₂ 385.38 Diphenylphosphino (no alkyl) Precursor for ligand synthesis

Key Observations :

  • Electronic Effects: Diphenylphosphino groups (as in this compound) are stronger π-acceptors compared to alkylphosphino groups (e.g., diisopropyl or tert-butyl), enhancing metal-ligand bond stability in catalytic cycles .
  • Applications: this compound is favored in rhenium-catalyzed biofuel production due to its balance of electron donation and steric bulk . In contrast, di-tert-butyl derivatives excel in asymmetric hydrogenation due to extreme steric shielding .

Functional Analogues with Modified Backbones

Unsymmetrical Chelation Ligands

These ligands exhibit altered redox properties and enhanced stability in oxidative environments compared to this compound .

Chlorophosphine Derivatives

Bis(diisopropylamino)chlorophosphine (CAS: 56183-63-2) shares a similar amine-phosphine backbone but replaces one phosphino group with a chloride. This modification reduces electron density at phosphorus, making it more reactive in nucleophilic substitution reactions .

Performance in Catalytic Systems

  • Biofuel Production: In rhenium complexes, this compound outperforms ethyl-linked diisopropylphosphino ligands in methanol carbonylation due to stronger Re–P bonding .
  • Palladium Catalysis: Pd complexes of Xantphos (a diphenylphosphino ligand with a xanthene backbone) show higher activity in allylic amination than this compound, likely due to rigid backbone geometry .

Biological Activity

Bis(diphenylphosphino)(isopropyl)amine is a bidentate ligand that has garnered attention in medicinal chemistry, particularly for its potential antitumor properties. This compound’s biological activity is primarily attributed to its ability to form metal complexes, which exhibit significant cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

The biological activity of this compound is largely mediated through its coordination with metal ions to form metallodrugs. These complexes can interact with cellular components, leading to apoptosis in cancer cells. Key mechanisms include:

  • Caspase-Dependent Apoptosis : Studies indicate that certain metal complexes containing this compound induce apoptosis through caspase activation, which is essential for programmed cell death .
  • DNA Interaction : Some metal complexes bind to DNA, causing interstrand cross-links that inhibit replication and transcription, ultimately leading to cell cycle arrest and apoptosis .
  • Selective Cytotoxicity : The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential .

Efficacy in Cancer Treatment

Research has demonstrated the effectiveness of this compound-based complexes in various cancer models. Notable findings include:

Compound Cancer Type IC50 (μM) Mechanism
pnpRu-14Breast Cancer (HER2+)3.3Caspase-dependent apoptosis
[Ru(η2-O2CCH2CH3)(dppe)2]PF6Sarcoma 1800.18DNA interstrand cross-linking
[Cr(CO)4(Ph2PN(iPr)PPh2)]+Various TumorsNot specifiedMetal ion coordination leading to apoptosis

Case Studies

  • Breast Cancer Models : A study evaluating the compound pnpRu-14 showed it was significantly more effective than traditional drugs like cisplatin in treating HER2+ breast cancer cells, achieving an IC50 value of 3.3 μM. The mechanism involved caspase-dependent pathways leading to increased apoptosis rates .
  • Ruthenium Complexes : Research into ruthenium complexes containing this compound indicated potent activity against MDA-MB-231 breast cancer cells, with IC50 values as low as 0.4 μM. These complexes demonstrated enhanced solubility and cytotoxicity compared to cisplatin, highlighting their potential as alternative therapeutic agents .
  • Chromium Complexes : Studies on chromium-bis(diphenylphosphino)(isopropyl)amine complexes revealed their ability to undergo photochemical transformations that enhance their biological activity, making them promising candidates for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Bis(diphenylphosphino)(isopropyl)amine, and what experimental factors influence reaction yields?

The ligand is typically synthesized via nucleophilic substitution between isopropylamine derivatives and chlorophosphines. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while moisture-sensitive conditions are critical to prevent hydrolysis .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation of phosphine groups .
  • Stoichiometry : Excess chlorophosphine (1.2–1.5 equivalents) ensures complete amine functionalization .
    Characterization relies on ³¹P NMR (δ ~–10 to –20 ppm for P–N bonds) and X-ray crystallography to confirm geometry .

Q. What spectroscopic techniques are prioritized for structural confirmation, and what challenges arise in data interpretation?

  • ³¹P NMR : Detects phosphorus environments but may show splitting due to coupling with neighboring nuclei, requiring careful integration .
  • IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) but is less definitive for phosphine groups.
    Challenges include distinguishing isopropylamine conformers and resolving overlapping signals in crowded spectra. Cross-validation with elemental analysis (C, H, N, P) is recommended .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential airborne particulates and phosphine volatility .
  • Waste disposal : Segregate halogenated byproducts and neutralize acidic residues before disposal .

Q. What are common impurities in synthesized batches, and how are they detected?

  • Phosphine oxides : Formed via oxidation; detected via ³¹P NMR (δ ~+25 ppm) .
  • Unreacted chlorophosphines : Identified via GC-MS or TLC (Rf comparison).
    Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Advanced Research Questions

Q. How can computational methods streamline ligand design and reaction optimization?

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess donor strength and steric bulk. ICReDD’s approach integrates quantum chemical path searches to identify optimal reaction coordinates .
  • Molecular dynamics : Simulate ligand-metal interactions (e.g., with Ru) to predict catalytic activity in ethanol dehydrogenation .

Q. How can contradictions in spectroscopic or catalytic data be resolved methodologically?

  • Multi-technique validation : Combine X-ray (solid-state) and NMR (solution-phase) to rule out solvent-induced conformational changes .
  • Control experiments : Test ligand performance under inert vs. aerobic conditions to isolate oxidation effects .
  • Statistical Design of Experiments (DoE) : Use factorial designs to decouple variables (e.g., temperature, solvent polarity) contributing to yield discrepancies .

Q. What strategies enhance catalytic performance in dehydrogenation reactions?

  • Ligand tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to increase metal center electrophilicity, accelerating β-hydride elimination .
  • Co-ligand synergy : Pair with chelating amines (e.g., 1,10-phenanthroline) to stabilize transition states .
  • Kinetic profiling : Use in situ IR or UV-Vis to monitor intermediate formation and adjust reaction times .

Q. How does ligand stereoelectronic profile influence enantioselectivity in asymmetric catalysis?

  • Steric maps : Generate Tolman cone angles to quantify steric hindrance around the metal center.
  • Chiral derivatization : Attach chiral auxiliaries (e.g., binaphthyl groups) and study %ee via HPLC with chiral columns .
    Case studies show that bulkier substituents on the isopropyl group improve enantioselectivity in ketone hydrogenation .

Q. What statistical frameworks are optimal for reaction optimization?

  • Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., temperature, catalyst loading) to maximize yield .
  • Taguchi arrays : Identify robust conditions less sensitive to experimental noise (e.g., air exposure) .

Q. How do electronic effects govern ligand-metal charge transfer in photocatalysis?

  • Hammett studies : Correlate substituent σ-values with redox potentials (cyclic voltammetry) to tailor charge-transfer efficiency .
  • Transient absorption spectroscopy : Track excited-state lifetimes to optimize ligand-metal energy transfer pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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